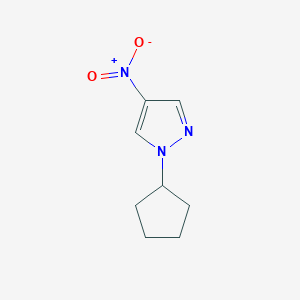

1-Cyclopentyl-4-nitro-1H-pyrazole

Descripción general

Descripción

“1-Cyclopentyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for “1-Cyclopentyl-4-nitro-1H-pyrazole” is1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“1-Cyclopentyl-4-nitro-1H-pyrazole” is a yellow to brown solid . It has a molecular weight of 181.19 g/mol . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Enzyme Induction and Drug Metabolism

1-Cyclopentyl-4-nitro-1H-pyrazole and its derivatives have been explored for their role in inducing enzymes involved in drug metabolism. Studies have shown that pyrazole and its derivatives, like 4-methylpyrazole, can significantly induce cytochrome P-450, leading to increased drug metabolism activities such as total cytochrome P-450, p-nitrophenol hydroxylase, and ethoxyresorufin demethylase activities in rat liver microsomes. The induction process and the activities influenced are complex and vary with the substitution on the pyrazole ring. For instance, while 4-methylpyrazole showed significant induction, 4-nitropyrazole did not significantly affect the activities or turnover rates tested (Hayes et al., 1988).

Oxidation of Drugs by Intact Hepatocytes

Pyrazole-induced cytochrome P-450 IIE1 in intact hepatocytes has been documented. The induction leads to an increased oxidation rate of certain substrates, like p-nitrophenol and aniline, which are substrates for P-450 IIE1. It's noteworthy that the maximal induction in hepatocytes requires the presence of metabolic substrates, indicating that cofactor availability might be a limiting factor in these processes (Dicker et al., 1990).

Isozyme Induction and Specificity

Pyrazole treatment has been shown to induce specific cytochrome P-450 isozymes in rat liver microsomes, which are highly efficient in metabolizing certain toxic substances like dimethylnitrosamine. This induction and the subsequent enzymatic activities can be modulated by various factors, demonstrating the specificity and complexity of these isozyme systems in response to chemical inducers like pyrazole and its derivatives (Tu et al., 1981).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

1-cyclopentyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-4-nitro-1H-pyrazole | |

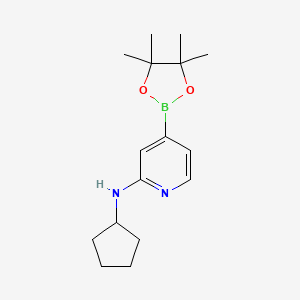

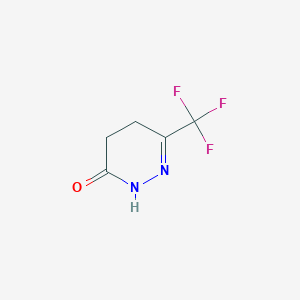

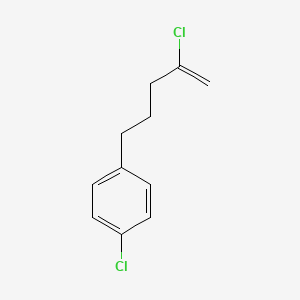

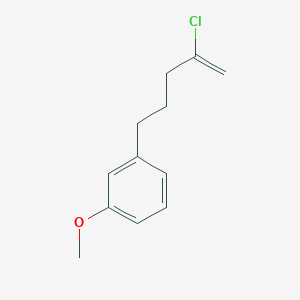

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)

![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)